molecular formula C14H26N2O2 B2819945 (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 1216755-72-4

(4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No.: B2819945
CAS No.: 1216755-72-4
M. Wt: 254.374
InChI Key: UOCRWWAEAMBEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a chemical compound that features a piperazine ring substituted with a neopentyl group and a tetrahydrofuran ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone typically involves multi-step procedures. One common method includes the reaction of neopentylamine with piperazine to form the neopentylpiperazine intermediate. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the neopentyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperazine-based drugs.

Medicine

In medicine, this compound has potential applications as a precursor for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery, particularly in the development of central nervous system (CNS) active drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the CNS, potentially modulating their activity. The tetrahydrofuran ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrosopiperazin-1-yl)(tetrahydrofuran-2-yl)methanone: Similar structure but with a nitroso group instead of a neopentyl group.

    (4-Methylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone: Similar structure but with a methyl group instead of a neopentyl group.

    (4-Benzylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone: Similar structure but with a benzyl group instead of a neopentyl group.

Uniqueness

The uniqueness of (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone lies in its neopentyl substitution, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(2,2-dimethylpropyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)11-15-6-8-16(9-7-15)13(17)12-5-4-10-18-12/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCRWWAEAMBEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCN(CC1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.